

3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylpyridine**

Cat. No.: **B014346**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine, a versatile heterocyclic compound, stands as a critical building block in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group appended to a pyridine ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of **3-phenylpyridine**, detailing its chemical and physical properties, established synthetic protocols, and its significant applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **3-phenylpyridine** is fundamental for its effective utilization in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **3-Phenylpyridine**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ N	[1]
Molecular Weight	155.20 g/mol	[1]
CAS Number	1008-88-4	[1]
Appearance	Colorless to yellowish liquid or solid	[2]
Boiling Point	269-270 °C at 749 mmHg	[2]
Density	1.082 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.616	[2]
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water.	[2]

Table 2: Spectroscopic Data for **3-Phenylpyridine**

Technique	Data	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.84 (d, J=2.4 Hz, 1H), 8.57 (dd, J=4.8, 1.6 Hz, 1H), 7.82 (dt, J=8.0, 2.0 Hz, 1H), 7.54-7.51 (m, 2H), 7.46-7.42 (m, 2H), 7.39-7.35 (m, 1H)	[3]
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0	[4]
Infrared (IR)	Characteristic peaks include those for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and out-of-plane bending. Key absorptions are typically observed around 3050 cm ⁻¹ (aromatic C-H stretch), 1600-1400 cm ⁻¹ (C=C and C=N stretching), and 900-675 cm ⁻¹ (C-H bending).	[5]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 155. Key fragments often correspond to the loss of components from the pyridine or phenyl rings. Common fragments are observed at m/z = 154 and 128.	[1]

Synthesis of 3-Phenylpyridine

The synthesis of **3-phenylpyridine** can be achieved through several reliable methods, with transition metal-catalyzed cross-coupling reactions being the most prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds. The synthesis of **3-phenylpyridine** via this method typically involves the reaction of a 3-halopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[\[6\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling

- Materials: 3-Bromopyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, Potassium carbonate (K_2CO_3), 1,4-Dioxane, Water.
- Procedure:
 - To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
 - Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol).
 - Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
 - Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield **3-phenylpyridine**.
- Expected Yield: 70-90%

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura reaction.

Negishi Coupling

The Negishi coupling offers an alternative powerful method for synthesizing **3-phenylpyridine** by coupling an organozinc reagent with an organic halide.^{[7][8]} This reaction is known for its high functional group tolerance.^[7]

Experimental Protocol: Negishi Coupling

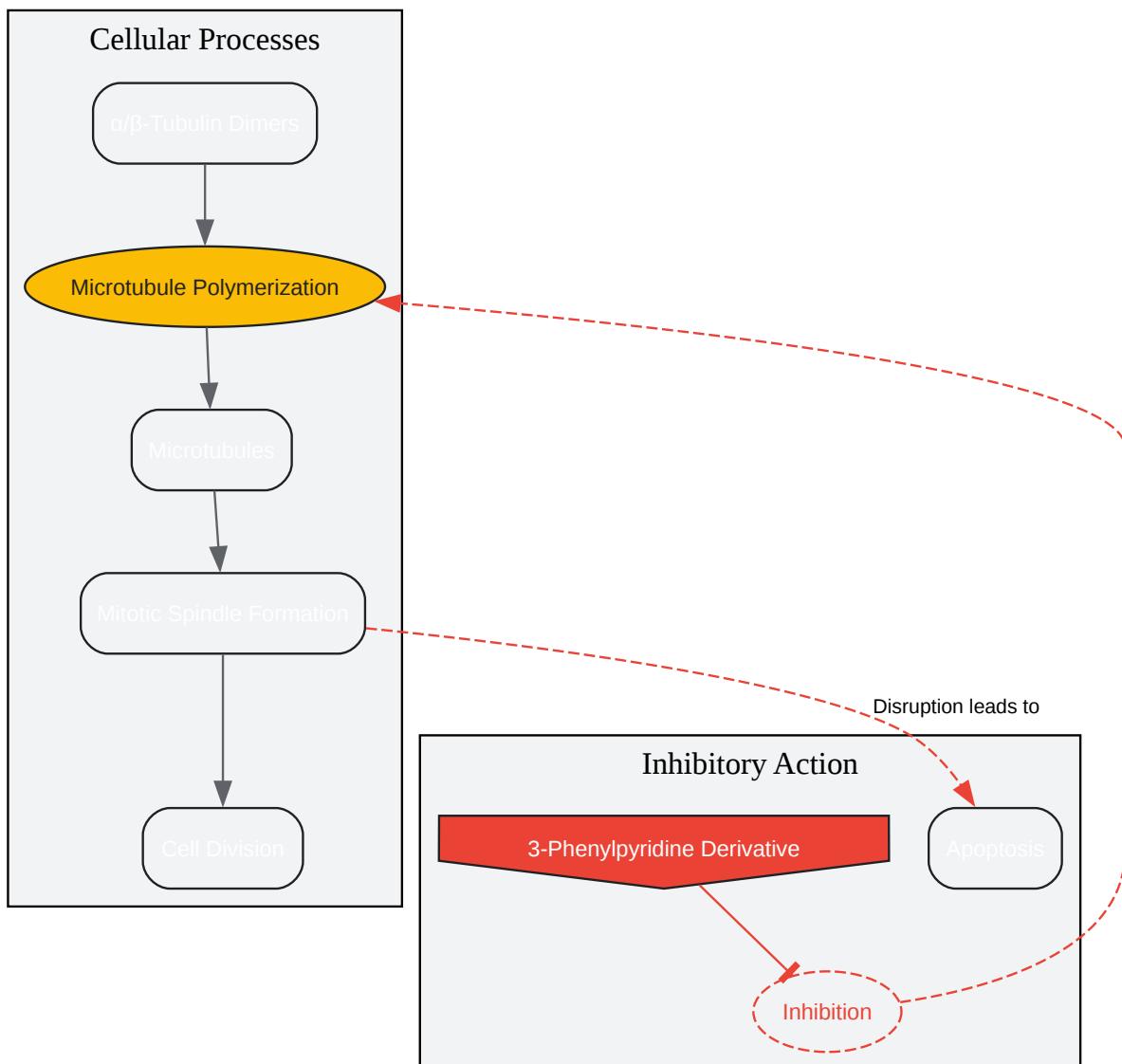
- Materials: 3-Bromopyridine, Phenylzinc chloride, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, Anhydrous tetrahydrofuran (THF).
- Procedure:
 - Prepare the phenylzinc chloride reagent in situ or use a commercially available solution.
 - In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 mmol) in anhydrous THF.
 - Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%).
 - Slowly add the phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.
 - Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.
 - Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the product by column chromatography.
- Expected Yield: Varies depending on specific conditions and substrates.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridine rings, which can then be oxidized to the corresponding pyridine.[9][10] While not a direct route to **3-phenylpyridine** itself, it is a valuable method for synthesizing substituted **3-phenylpyridine** derivatives.[10][11]

Experimental Protocol: Hantzsch Pyridine Synthesis (for derivatives)


- Materials: An appropriate β -ketoester, an aldehyde (e.g., benzaldehyde), a nitrogen source (e.g., ammonium acetate), and an oxidizing agent.
- Procedure:
 - In a round-bottom flask, combine the aldehyde (1.0 mmol), the β -ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent such as ethanol.
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to allow the dihydropyridine product to crystallize.
 - Isolate the dihydropyridine by filtration.
 - Oxidize the dihydropyridine using a suitable oxidizing agent (e.g., nitric acid, or air) to afford the pyridine derivative.
 - Purify the final product by recrystallization or column chromatography.
- Expected Yield: Generally moderate to high, but substrate-dependent.

Applications in Drug Discovery and Materials Science

The **3-phenylpyridine** scaffold is of significant interest to medicinal chemists due to its presence in a number of biologically active compounds.

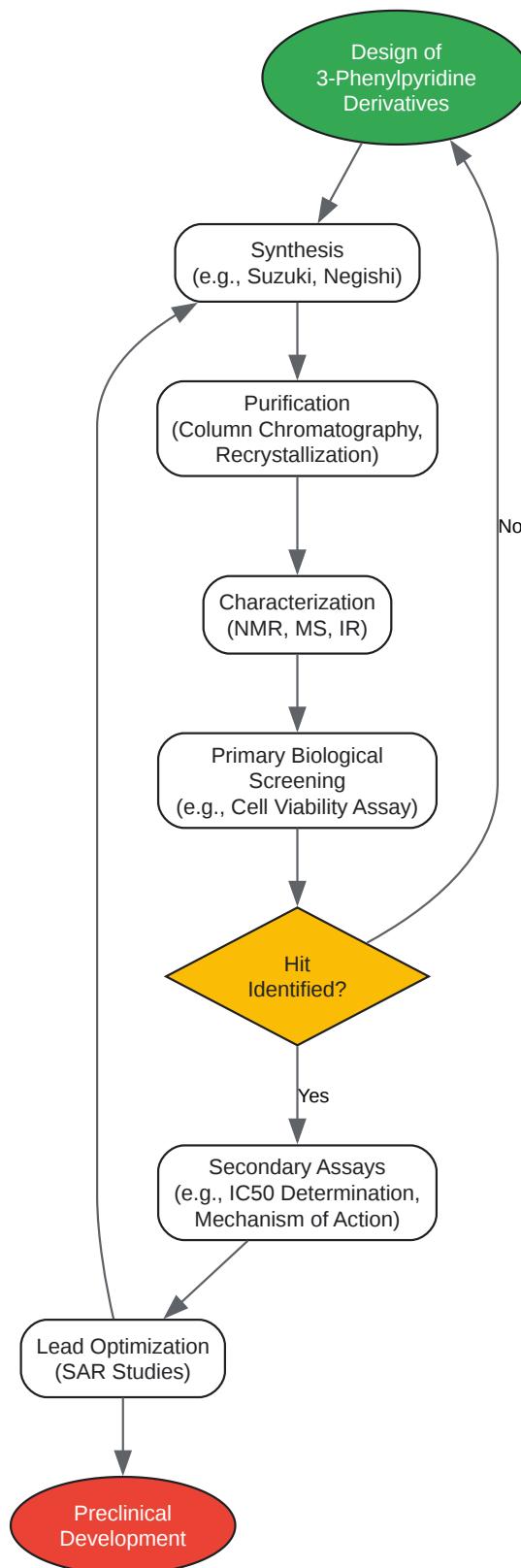
As a Pharmacophore in Anticancer Agents

Diarylpyridine derivatives, which include the **3-phenylpyridine** motif, have been investigated as potent inhibitors of tubulin polymerization.[\[12\]](#) Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[\[12\]](#) The pyridine ring acts as a rigid linker, holding the two aryl rings in a specific conformation that is thought to be crucial for binding to the colchicine-binding site on β -tubulin.[\[12\]](#)

[Click to download full resolution via product page](#)

Mechanism of tubulin polymerization inhibition.

Other Therapeutic Areas


Beyond oncology, the **3-phenylpyridine** core has been incorporated into molecules targeting a range of other diseases. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to interact with various biological targets.

Materials Science

In materials science, **3-phenylpyridine** and its derivatives are utilized as ligands in the synthesis of metal complexes, including those with applications in organic light-emitting diodes (OLEDs) and as catalysts.^[2] The electronic properties of the phenylpyridine ligand can be modulated through substitution to tune the photophysical and catalytic properties of the resulting metal complexes.

Experimental Workflow: Synthesis and Screening

The development of novel bioactive compounds based on the **3-phenylpyridine** scaffold typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

[Click to download full resolution via product page](#)

General workflow for synthesis and screening.

Conclusion

3-Phenylpyridine is a heterocyclic building block of considerable importance, offering a versatile platform for the synthesis of a wide range of functional molecules. Its straightforward synthesis, coupled with the significant biological activities exhibited by its derivatives, ensures its continued relevance in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the potential of **3-phenylpyridine** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014346#3-phenylpyridine-as-a-heterocyclic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com